molecular formula C14H11Cl2N5O2S B2957778 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 921124-80-3

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2957778
CAS No.: 921124-80-3
M. Wt: 384.24
InChI Key: SZORXJRBAXZNGZ-UHFFFAOYSA-N
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Description

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide typically involves the sequential introduction of functional groups onto a benzenesulfonamide precursor

Industrial Production Methods: On an industrial scale, the production involves high-purity reagents and controlled environments to ensure the desired yield and purity of the compound. Efficient chlorination and cyclization processes are optimized for large-scale synthesis, with specific emphasis on controlling temperature, pressure, and reaction times to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution. The chlorine atoms provide sites for nucleophilic substitution, while the tetrazole moiety offers a site for further functionalization.

Common Reagents and Conditions: Typical reagents for its reactions include nucleophiles like amines for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the specific desired outcome, often involving moderate temperatures and solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include substituted derivatives where the chlorine atoms or the tetrazole moiety are replaced or modified, leading to a range of structurally diverse compounds.

Scientific Research Applications

4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is utilized extensively in scientific research across multiple domains:

Chemistry: Serves as an intermediate in the synthesis of various organic compounds due to its reactive sites.

Biology: Used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and anti-inflammatory activities.

Industry: Applied in the development of new materials and as a chemical precursor for complex industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with molecular targets like enzymes or receptors. The chlorophenyl and tetrazole groups are crucial for its binding affinity and specificity. The compound can modulate biochemical pathways by either activating or inhibiting target molecules, leading to desired biological outcomes.

Comparison with Similar Compounds

Compared to other sulfonamide-tetrazole compounds, 4-chloro-N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide stands out due to its dual chloro functional groups, which enhance its reactivity and potential applications. Similar compounds include:

  • 4-chloro-N-(benzyl)benzenesulfonamide

  • 4-chloro-N-(tetrazol-5-ylmethyl)benzenesulfonamide

  • N-((1H-tetrazol-5-yl)methyl)benzenesulfonamide

Each of these compounds has unique properties, but the presence of multiple reactive sites in this compound provides greater versatility in synthetic and research applications.

Properties

IUPAC Name

4-chloro-N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N5O2S/c15-10-1-5-12(6-2-10)21-14(18-19-20-21)9-17-24(22,23)13-7-3-11(16)4-8-13/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZORXJRBAXZNGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CNS(=O)(=O)C3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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